(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone
CAS No.: 1226443-67-9
Cat. No.: VC6850480
Molecular Formula: C21H22FN5O
Molecular Weight: 379.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226443-67-9 |
|---|---|
| Molecular Formula | C21H22FN5O |
| Molecular Weight | 379.439 |
| IUPAC Name | [4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone |
| Standard InChI | InChI=1S/C21H22FN5O/c1-15-6-7-16(2)20(12-15)25-8-10-26(11-9-25)21(28)19-14-27(24-23-19)18-5-3-4-17(22)13-18/h3-7,12-14H,8-11H2,1-2H3 |
| Standard InChI Key | GLZTUHMLVVVYJL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Introduction
The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that combines elements of piperazine and triazole rings, linked by a methanone group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine and triazole rings separately, followed by their coupling. The piperazine ring can be synthesized using standard methods involving the reaction of ethylenediamine with dichloroethane, followed by alkylation with a suitable alkyl halide. The triazole ring can be formed through a click reaction involving an alkyne and an azide.
Potential Biological Activities
Compounds with similar structures have been explored for their potential biological activities, including antiviral, antibacterial, and anticancer properties. The presence of fluorine in the molecule can enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Research Findings
While specific research findings on (4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone are not readily available, compounds with similar structures have shown promise in various biological assays. For instance, triazole derivatives have been investigated for their antiviral and anticancer activities, while piperazine derivatives are known for their neuroactive properties.
Data Tables
Given the lack of specific data on this compound, we can consider analogous compounds for comparison:
| Compound Type | Molecular Weight | Potential Biological Activity |
|---|---|---|
| Triazole Derivatives | 250-400 g/mol | Antiviral, Anticancer |
| Piperazine Derivatives | 150-300 g/mol | Neuroactive, Antipsychotic |
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